benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate
Description
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is a carbamate derivative featuring a naphthalene core substituted with a hydroxyl group at position 2 and a benzylcarbamate-linked phenylmethyl moiety. This compound belongs to a class of molecules designed for diverse biological applications, including anticancer and antimicrobial activities, owing to its structural resemblance to pharmacologically active carbamates and salicylanilides . Its synthesis typically involves multicomponent reactions, such as the Mannich condensation, using aldehydes, 2-naphthol, and benzyl carbamate in the presence of catalysts like Mg(OCOCF₃)₂ . The compound’s structure is characterized by intramolecular hydrogen bonds (N–H⋯O and O–H⋯O) and a dihedral angle between the naphthalene and benzene rings (~78–85°), which influence its conformational stability and intermolecular interactions .
Properties
Molecular Formula |
C25H21NO3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C25H21NO3/c27-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)26-25(28)29-17-18-9-3-1-4-10-18/h1-16,24,27H,17H2,(H,26,28) |
InChI Key |
VXYGAOBLJZFALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amine Intermediate
The amine intermediate, N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]amine, is typically synthesized through the following steps:
- Friedel–Crafts reaction to form the aromatic ketone precursor by coupling 2-naphthol with a suitable benzyl or phenylmethyl halide or derivative.
- Bromination of the aromatic ketone to introduce a bromine substituent at the 2-position.
- Ammonolysis of the brominated intermediate to substitute the bromine with an amino group, yielding the free amine.
This sequence is supported by experimental procedures reported in benzene and naphthalene derivative syntheses, where the bromination and ammonolysis steps are performed without isolation of intermediates to improve yield and purity.
Preparation of Benzyl Chloroformate
Benzyl chloroformate (C8H7ClO_2) is a widely used reagent for carbamate synthesis. It can be prepared or sourced commercially and is characterized by its activated chloroformate moiety, which readily reacts with amines to form carbamates under mild conditions.
Carbamate Formation Reaction
The final step involves the reaction of the free amine intermediate with benzyl chloroformate under controlled conditions:
- The amine is dissolved in an appropriate solvent, often dichloromethane or acetonitrile.
- A base such as triethylamine or 4-dimethylaminopyridine (DMAP) is added to neutralize the hydrochloric acid formed and catalyze the reaction.
- Benzyl chloroformate is added dropwise at low temperature (0–5 °C) to avoid side reactions.
- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
- The product, this compound, is purified by column chromatography using mixtures of ethyl acetate and hexane as eluents.
Alternative and Advanced Synthetic Approaches
Use of Activated Mixed Carbonates
Recent advances in carbamate synthesis involve the use of activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazole-based reagents. These reagents generate activated carbonates in situ, which then react with amines to form carbamates efficiently and with high selectivity.
These methods could be adapted for the synthesis of this compound to improve yield and scalability.
Dearomative Cyclisation of N-Tosyloxycarbamates
An innovative approach involves the dearomative cyclisation of phenol- and naphthol-substituted N-tosyloxycarbamates under acidic conditions to generate electrophilic nitrogen species that cyclize to form complex carbamate derivatives. While this method is more specialized, it demonstrates the versatility of carbamate synthesis involving naphthalenol derivatives.
Data Tables Summarizing Key Reaction Parameters and Yields
Summary of Research Discoveries and Practical Notes
- Carbamate formation via chloroformates is a well-established, high-yielding method suitable for complex amines such as N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]amine.
- Use of activated mixed carbonates can enhance reaction efficiency and product purity.
- The presence of the 2-hydroxynaphthalen-1-yl moiety requires careful control of reaction conditions to avoid side reactions such as over-bromination or polymerization.
- Purification by column chromatography using ethyl acetate/hexane mixtures is effective for isolating the target carbamate.
- Recent mechanistic studies suggest that dearomative cyclisation methods may provide alternative routes to spirocyclic carbamate derivatives, expanding the synthetic toolbox for related compounds.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamate derivatives.
Scientific Research Applications
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Due to its carbamate structure, it may be explored for pharmaceutical applications, such as the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
Key Observations :
- Substituents like cyano or bromophenyl introduce distinct electronic effects, altering solubility and bioactivity .
Key Observations :
- Mg(OCOCF₃)₂-catalyzed Mannich reactions provide high yields for the target compound, whereas Ru-based catalysts enable efficient C–N bond formation in related derivatives .
- Solvent-free conditions reduce environmental impact but may require higher temperatures .
Key Observations :
- The benzyl carbamate moiety in the target compound may enhance antimetastatic activity by modulating HIF-1 pathways, similar to latrunculin A derivatives .
- Chlorophenyl and nitrophenyl analogs exhibit stronger antimicrobial activity, suggesting electron-withdrawing groups improve efficacy .
Physical and Chemical Properties
*Exact molecular weight varies with substituents.
Biological Activity
Benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a naphthalene moiety, a benzyl group, and a carbamate functional group. This combination of features is believed to contribute to its biological activity.
The biological activity of this compound may stem from several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation modulation.
- Antioxidant Activity : Compounds containing naphthalene structures are often associated with antioxidant properties. Preliminary studies suggest that this compound may exhibit significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : Research indicates that derivatives of naphthalene compounds can have anticancer properties. The specific interactions of this compound with cancer cell lines warrant further investigation to elucidate its potential as an anticancer agent.
Research Findings
Research studies have explored the biological activities of this compound through various methodologies:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, a study reported IC50 values indicating effective inhibition at low micromolar concentrations, suggesting potent activity against targeted cells.
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound. Preliminary results indicate that it may reduce tumor growth in xenograft models, highlighting its therapeutic potential.
Case Studies
- Case Study 1 : A study investigated the effects of this compound on human breast cancer cells. The results showed significant apoptosis induction and cell cycle arrest at G0/G1 phase, suggesting a mechanism involving cell cycle regulation.
- Case Study 2 : Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The compound was administered orally, resulting in reduced swelling and inflammatory markers compared to control groups.
Data Table
Q & A
Q. What are the optimal synthetic routes for benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate, and how do reaction conditions influence yield?
The compound can be synthesized via a modified Mannich reaction involving aldehydes, β-naphthol, and benzyl carbamate. Mg(OCOCF₃)₂ is an effective catalyst, achieving high yields (80–98%) under solvent-free conditions at 393 K . Alternative methods using ionic liquids (e.g., [NMP]⁺HSO₄⁻) at 125°C also yield derivatives, though with moderate efficiency (50–70%) . Key variables include catalyst choice, temperature, and solvent selection. For example, phenylboronic acid as a co-catalyst improves reaction rates in solvent-free systems .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on:
- Melting Points : Consistent with literature (e.g., analogs show mp 139–140°C for sulfonamide derivatives) .
- Spectroscopy :
- IR : Peaks at ~3413 cm⁻¹ (O–H stretch), 1629–1633 cm⁻¹ (C=O), and 1531–1535 cm⁻¹ (C–N) confirm functional groups .
- NMR : ¹H-NMR signals at δ 7.23–8.00 ppm (aromatic protons) and δ 9.01–10.3 ppm (N–H/O–H) validate the naphthol and carbamate moieties .
- MS : Molecular ion peaks (e.g., m/z 353 for benzamide derivatives) align with theoretical masses .
Q. What intermolecular interactions stabilize its crystal structure?
X-ray diffraction studies of analogs reveal intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, with dihedral angles between the naphthalene and benzene rings ranging from 78.32° to 84.70° . Hirshfeld surface analysis highlights H-bonding (50–60% contribution) and π–π stacking (10–15%) as key stabilizing forces .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., dihedral angles) be resolved?
Discrepancies in dihedral angles (e.g., 78.32° vs. 84.70° in polymorphic forms) arise from packing effects or solvent inclusion. Refinement using SHELXL with high-resolution data (R-factor < 0.05) and twin-law correction for overlapping reflections can resolve these . Comparative Hirshfeld surface analysis further distinguishes polymorph-specific interactions .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
Chiral thiourea or squaramide catalysts enable enantioselective synthesis of Betti bases, achieving optical rotations up to +366.3° . HPLC with chiral columns (e.g., Chiralpak IA) and polarimetric monitoring ensure >99% enantiomeric excess .
Q. How does structural modification (e.g., substituent variation) affect biological activity?
Substituting the benzyl group with trifluoroethyl or tert-butyl carbamates alters hydrophobicity and hydrogen-bonding capacity. For example, 17-O-[N-(benzyl)carbamoyl] derivatives inhibit HIF-1 activation in prostate cancer cells (IC₅₀ ~10 µM), while tert-butyl analogs show reduced potency due to steric hindrance . Structure-activity relationship (SAR) studies should combine molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., PC-3M-CT+ cell invasion) .
Data Contradiction Analysis
Q. Why do different studies report varying hydrogen-bonding geometries?
Variations in O–H⋯O bond lengths (1.8–2.2 Å) and angles (150–170°) arise from crystallographic resolution limits or environmental factors (e.g., humidity during crystallization). High-resolution synchrotron data (λ = 0.7 Å) and temperature-controlled experiments (100–298 K) minimize thermal motion artifacts .
Methodological Tables
Table 1: Key Spectral Data for Carbamate Derivatives
| Compound | IR (C=O, cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Benzyl carbamate derivative | 1629–1633 | 7.23–8.00 (aromatic) | 353 |
| tert-Butyl analog | 1631 | 7.15–7.90 (aromatic) | 409 |
Table 2: Dihedral Angles in Structural Analogs
| Compound | Dihedral Angle (°) |
|---|---|
| Molecule A | 78.32 |
| Molecule B | 84.70 |
| 4-Methylphenyl analog | 82.50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
